molecular formula C20H20N4O3S B2838411 2-(Furan-2-yl)-5-(morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 896293-60-0

2-(Furan-2-yl)-5-(morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2838411
CAS No.: 896293-60-0
M. Wt: 396.47
InChI Key: PLDYQNPFGQDBQQ-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-5-(morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that features a unique combination of functional groups, including a furan ring, a morpholine moiety, and a thiazolo[3,2-b][1,2,4]triazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-5-(morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[3,2-b][1,2,4]triazole core, which can be synthesized through the cyclization of appropriate precursors under controlled conditions. The furan and morpholine groups are then introduced through subsequent reactions, often involving nucleophilic substitution and condensation reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)-5-(morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the furan ring to tetrahydrofuran.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the furan or morpholine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction could produce tetrahydrofuran derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-(Furan-2-yl)-5-(morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.

    Industry: It may be used in the development of advanced materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-5-(morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with molecular targets through various pathways. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(Furan-2-yl)-5-(morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazole: Lacks the hydroxyl group, which may affect its reactivity and interactions.

    2-(Furan-2-yl)-5-(piperidin-1-ylmethyl)thiazolo[3,2-b][1,2,4]triazol-6-ol:

Uniqueness

2-(Furan-2-yl)-5-(morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(furan-2-yl)-5-[(4-methylphenyl)-morpholin-4-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-13-4-6-14(7-5-13)16(23-8-11-26-12-9-23)17-19(25)24-20(28-17)21-18(22-24)15-3-2-10-27-15/h2-7,10,16,25H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLDYQNPFGQDBQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C4=CC=CO4)S2)O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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